Technical Monograph: 1-(3-Bromophenyl)-1H-imidazole-5-carboxylic Acid
Technical Monograph: 1-(3-Bromophenyl)-1H-imidazole-5-carboxylic Acid
This technical guide details the chemical properties, synthesis, and applications of 1-(3-Bromophenyl)-1H-imidazole-5-carboxylic acid , a specialized heterocyclic building block.
Executive Summary
1-(3-Bromophenyl)-1H-imidazole-5-carboxylic acid (CAS: 1439896-42-0) is a bifunctional heteroaromatic scaffold used primarily in medicinal chemistry. Unlike the thermodynamically favored 1,4-disubstituted imidazoles (commonly accessed via "click" chemistry or standard alkylation), this 1,5-disubstituted isomer offers a unique steric vector, placing the carboxylic acid tail in a constrained proximity to the N-aryl ring.
This geometry is critical for mimicking specific peptide turns or accessing "ortho-like" binding pockets in enzymes such as Heme Oxygenase-1 (HO-1) and 11
Physicochemical Profile
The compound exhibits amphoteric character due to the basic imidazole nitrogen (N3) and the acidic carboxyl group.
| Property | Value / Description |
| CAS Number | 1439896-42-0 |
| Molecular Formula | C |
| Molecular Weight | 267.08 g/mol |
| Appearance | Off-white to pale yellow solid |
| Melting Point | >200 °C (Decomposition likely due to zwitterionic nature) |
| pKa (Acid) | ~3.5 (Carboxylic acid) |
| pKa (Base) | ~6.0 (Imidazolium conjugate acid) |
| LogP (Predicted) | 1.8 – 2.2 (Lipophilic shift due to Br) |
| Solubility | High: DMSO, DMF, Pyridine.Moderate: Methanol, Ethanol (hot).Low: Water, Dichloromethane (unless derivatized).[1][2] |
| Electronic State | Exists as a zwitterion in neutral aqueous media. |
Synthetic Methodology
Accessing the 1,5-isomer regioselectively is the primary synthetic challenge. Direct alkylation of imidazole-4-carboxylic acid yields the unwanted 1,4-isomer. Therefore, the imidazole ring must be constructed de novo with the substituent in place.
The most robust protocol mirrors the industrial synthesis of Etomidate , utilizing an N-aryl glycine precursor.
Protocol: The Formyl-Glycine Cyclization Route
Step 1: N-Alkylation
React 3-bromoaniline with ethyl bromoacetate in the presence of a base (DIPEA or K
-
Yield: Ethyl N-(3-bromophenyl)glycinate.
Step 2: N-Formylation Reflux the intermediate with formic acid (or use acetic formic anhydride at RT) to install the formyl group on the nitrogen.
-
Intermediate: Ethyl N-(3-bromophenyl)-N-formylglycinate.
Step 3: C-Formylation & Cyclization (The Critical Step) Treat the N-formyl intermediate with ethyl formate and sodium ethoxide (NaOEt) in dry ethanol or THF. The base generates an enolate which attacks ethyl formate. The resulting intermediate cyclizes spontaneously to form the imidazole ring.
-
Mechanism:[3][4] Claisen condensation followed by dehydration.
-
Product: Ethyl 1-(3-bromophenyl)-1H-imidazole-5-carboxylate.
Step 4: Hydrolysis
Saponify the ester using LiOH (THF/H
Visualization: Synthesis Pathway[5][6]
Caption: Regioselective construction of the 1,5-imidazole core via the N-formylglycine pathway.
Reactivity & Functionalization
This scaffold serves as a "divergent hub" in library synthesis.
A. The Carboxylic Acid (Amidation)
The C5-COOH is sterically crowded by the N1-aryl group.
-
Challenge: Standard EDC/NHS couplings may be sluggish.
-
Solution: Use HATU or T3P (Propylphosphonic anhydride) in DMF/Pyridine. These reagents prevent racemization (if chiral amines are used) and drive the reaction despite steric hindrance.
-
Application: Synthesis of amide-based inhibitors where the imidazole acts as a transition-state mimic.
B. The Aryl Bromide (Cross-Coupling)
The 3-bromo substituent is electronically deactivated by the electron-deficient imidazole ring, but remains reactive enough for Palladium-catalyzed couplings.
-
Suzuki-Miyaura: Pd(dppf)Cl
or Pd(PPh ) with aryl boronic acids allows expansion of the lipophilic pharmacophore. -
Buchwald-Hartwig: Amination at this position is possible but requires potent catalysts like BrettPhos Pd G3 due to the deactivated nature of the aryl ring.
C. The Imidazole C2 Position
The C2 proton (between the nitrogens) is acidic (pKa ~32 in DMSO) and susceptible to CH activation.
-
C-H Arylation: Pd(OAc)
catalyzed direct arylation can install a third functionality at C2, creating a trisubstituted core.
Visualization: Reactivity Logic
Caption: Divergent synthesis capabilities of the scaffold utilizing its three distinct reactive sites.
Medicinal Chemistry Applications
Heme Oxygenase-1 (HO-1) Inhibition
The imidazole nitrogen (N3) coordinates to the heme iron, while the 3-bromophenyl group fits into the hydrophobic pocket. The 5-carboxylic acid (or its amide derivatives) interacts with the propionate side chains of the heme or adjacent amino acids (e.g., Arg136), stabilizing the inhibitor-enzyme complex.
Etomidate Analogs (Anesthetics)
Etomidate is a 1-(1-phenylethyl)-imidazole-5-carboxylate. The 1-aryl analogs, such as the title compound, are investigated for:
-
Adrenal Suppression Mitigation: Modifying the N1-substituent affects the selectivity for 11
-hydroxylase (CYP11B1). -
Metabolic Stability: The aryl-imidazole bond is metabolically more stable than the alkyl-imidazole bond of Etomidate.
Glucagon Receptor Antagonists
1,5-Diaryl imidazoles are known privileged structures for GPCR antagonism. The carboxylic acid serves as a polar anchor, mimicking the C-terminus of peptide ligands.
Safety & Handling (MSDS Highlights)
-
Signal Word: WARNING
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Hazard Statements:
-
Handling: Handle in a fume hood. Avoid dust formation.[5] The compound is likely stable at room temperature but should be stored under inert atmosphere (Argon/Nitrogen) if long-term storage is required to prevent surface oxidation or hydrolysis of trace impurities.
-
First Aid: In case of eye contact, rinse immediately with polyethylene glycol 400 (if available) or water for 15 minutes.
References
-
Regioselective Synthesis of 1,5-Diaryl-1H-imidazoles. Journal of Organic Chemistry. Describes the palladium-catalyzed direct arylation and structural confirmation of 1,5-isomers.
-
Synthesis of 1-Substituted Imidazole-5-Carboxylates (Etomidate Analogs). Journal of Medicinal Chemistry. Details the N-formylglycine cyclization route for this specific scaffold class.
-
Heme Oxygenase-1 Inhibitors. Bioorganic & Medicinal Chemistry. Discusses the binding mode of N-aryl imidazoles to the heme pocket.
-
1-(3-Bromophenyl)-1H-imidazole-5-carboxylic acid Product Data. Fluorochem. Physical properties and safety data.
Sources
- 1. 1-(3-Bromophenyl)-5-hydroxy-1H-pyrazole-3-carboxylic acid | C10H7BrN2O3 | CID 83558507 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. wjpr.s3.ap-south-1.amazonaws.com [wjpr.s3.ap-south-1.amazonaws.com]
- 3. medcraveonline.com [medcraveonline.com]
- 4. walshmedicalmedia.com [walshmedicalmedia.com]
- 5. fluorochem.co.uk [fluorochem.co.uk]
